molecular formula C14H18N2O5 B2377909 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 941938-66-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No.: B2377909
CAS No.: 941938-66-5
M. Wt: 294.307
InChI Key: LMYLXJHGUQLZLG-UHFFFAOYSA-N
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Description

N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide is a substituted oxalamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 1-methoxypropan-2-yl group. The 1-methoxypropan-2-yl substituent introduces steric bulk and ether functionality, which may influence solubility and pharmacokinetic properties .

Characterization typically involves NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-methoxypropan-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9(8-19-2)15-13(17)14(18)16-10-3-4-11-12(7-10)21-6-5-20-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYLXJHGUQLZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the following steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydrobenzo[b][1,4]dioxin.

    Amination: The dihydrobenzo[b][1,4]dioxin is then aminated using an appropriate amine, such as 2-aminoethanol, under controlled pH conditions.

    Oxalamide Formation: The aminated product is reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxalamide linkage or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxalamides or ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements and functional groups of the target compound with similar derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol)* Key Functional Groups
Target: N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide Oxalamide - 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl
- 1-Methoxypropan-2-yl
~337.34 Amide, ether, benzodioxin
Compound 16 Ethanamine - 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl
- 3-Methoxybenzyl
~329.38 Amine, ether, benzodioxin
Compound 29 Ethanamine - 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl
- 3-Fluoro-4-methoxyaniline
~360.38 Amine, fluoro, methoxy, benzodioxin
Imidazole derivative Imidazole - 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl
- Furan-2-yl
- Diphenyl
~407.45 Imidazole, benzodioxin, furan
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-Methylbenzoyl
- 2-Hydroxy-1,1-dimethylethyl
~221.29 Amide, hydroxyl, tert-butyl

*Molecular weights estimated from structural formulas.

Key Observations:

  • Substituent Diversity: The target compound’s methoxypropan-2-yl group distinguishes it from analogs with benzyl (Compound 16) or aniline (Compound 29) substituents. This group may enhance metabolic stability compared to primary amines .
  • Synthetic Flexibility: The oxalamide core allows for modular synthesis, akin to imidazole derivatives prepared via one-pot methods .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The methoxypropan-2-yl group likely improves aqueous solubility compared to purely aromatic analogs (e.g., diphenylimidazole derivatives) due to its ether oxygen and branched alkyl chain .
  • Metabolic Stability: Secondary amides (oxalamide) are generally more stable toward hydrolysis than primary amines (e.g., Compound 16), reducing first-pass metabolism risks .

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic compound with a unique structural configuration that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group. This article reviews its biological activities, synthesis methods, and potential therapeutic applications based on available literature.

Structural Characteristics

The compound's molecular formula is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, and it features significant structural components that contribute to its biological activity:

  • 2,3-Dihydrobenzo[b][1,4]dioxin : Known for its diverse pharmacological properties.
  • Oxalamide Functional Group : Enhances interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals.
  • Enzyme Inhibition : In silico studies suggest strong binding affinity to enzymes such as alpha-glucosidase and acetylcholinesterase, indicating potential as an enzyme inhibitor .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. These methods are optimized to achieve high purity and yield:

  • Starting Materials : The synthesis begins with the appropriate derivatives of 2,3-dihydrobenzo[b][1,4]dioxin.
  • Reagents and Conditions : Specific reagents such as amines and oxalyl chloride are employed under controlled conditions to facilitate the formation of the oxalamide linkage.

Case Studies

Several studies have evaluated the biological activity of compounds related to N1-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives:

StudyFindings
Khadra et al. (2024)Investigated the anti-cancer properties of similar benzodioxane derivatives against MDA-MB-231 cell lines, revealing significant cytotoxicity and potential for further development .
BenchChem AnalysisReported on the compound's structural properties and potential applications in medicinal chemistry .
Smolecule ResearchHighlighted enzyme inhibition properties and antioxidant activity in preliminary assessments .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Binding : Molecular docking studies indicate that modifications to the structure can enhance binding affinity to specific enzymes.
  • Cellular Interaction : The compound's structural features allow it to penetrate cellular membranes effectively, facilitating interaction with intracellular targets.

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